molecular formula C23H28N2O2 B5359333 N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide

Cat. No.: B5359333
M. Wt: 364.5 g/mol
InChI Key: PVFJBRXCIMZGLW-RTWAWAEBSA-N
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Description

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a phenoxybenzamide moiety. The specific stereochemistry of the compound, denoted by (1S,2R), plays a crucial role in its chemical behavior and interactions.

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-23(25-21-16-15-20(21)24-17-9-3-1-4-10-17)19-13-7-8-14-22(19)27-18-11-5-2-6-12-18/h2,5-8,11-14,17,20-21,24H,1,3-4,9-10,15-16H2,(H,25,26)/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJBRXCIMZGLW-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the cyclobutyl ring.

    Attachment of the Phenoxybenzamide Moiety: The final step involves the coupling of the cyclobutyl ring with the phenoxybenzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of new materials, catalysts, and other industrially relevant products.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
  • N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-methoxybenzamide
  • N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-chlorobenzamide

Uniqueness

This compound stands out due to its specific stereochemistry and the presence of the phenoxybenzamide moiety. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research applications.

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